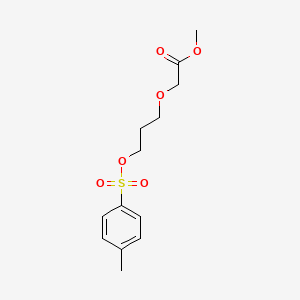![molecular formula C16H26N2O3 B13050853 Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[55]undecane-9-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The cyanomethyl group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to the presence of the cyanomethyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar spirocyclic compounds, which may lack this functional group and, consequently, exhibit different properties and applications .
Eigenschaften
Molekularformel |
C16H26N2O3 |
|---|---|
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-10-7-16(8-11-18)6-4-13(5-9-17)12-20-16/h13H,4-8,10-12H2,1-3H3 |
InChI-Schlüssel |
FXSFFENQFHRJPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CC#N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


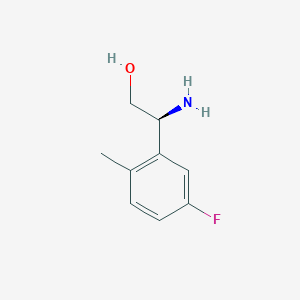
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)

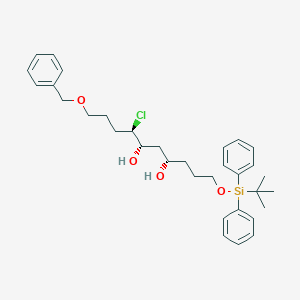
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)
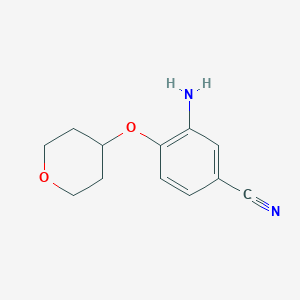
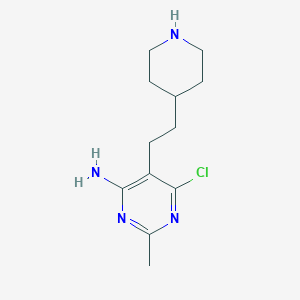
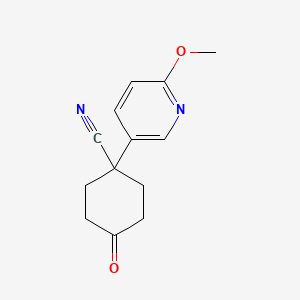
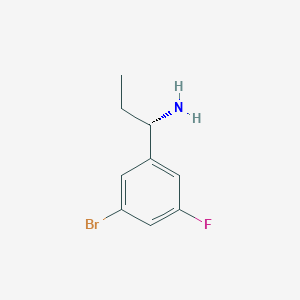
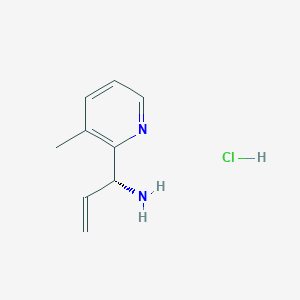
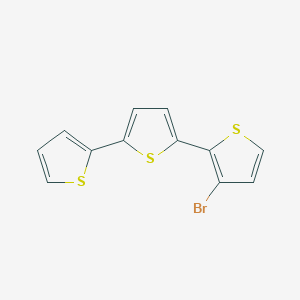
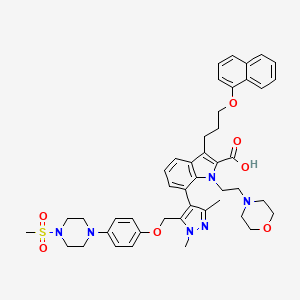
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
